molecular formula C4H5ClN2O B3210554 Pyrimidin-5-ol hydrochloride CAS No. 1071686-11-7

Pyrimidin-5-ol hydrochloride

Cat. No.: B3210554
CAS No.: 1071686-11-7
M. Wt: 132.55 g/mol
InChI Key: DWIPRWPIPUAHJN-UHFFFAOYSA-N
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Description

Pyrimidin-5-ol hydrochloride is a chemical compound belonging to the pyrimidine family, which is a class of aromatic heterocyclic organic compounds. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is a derivative of pyrimidine, where a hydroxyl group is attached to the fifth carbon atom, and it is further stabilized as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidin-5-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial in scaling up the production process. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Pyrimidin-5-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidin-5-one derivatives, while reduction can produce pyrimidin-5-amine derivatives.

Scientific Research Applications

Pyrimidin-5-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrimidin-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit enzymes such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell signaling and proliferation . By inhibiting these enzymes, this compound can exert antiproliferative and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidin-5-ol hydrochloride stands out due to its specific hydroxyl group at the fifth position, which imparts unique chemical reactivity and biological activity. This structural feature allows it to participate in specific reactions and interact with particular molecular targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

pyrimidin-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O.ClH/c7-4-1-5-3-6-2-4;/h1-3,7H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIPRWPIPUAHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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